molecular formula C15H22N2O2 B3136390 Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate CAS No. 415951-48-3

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate

Cat. No.: B3136390
CAS No.: 415951-48-3
M. Wt: 262.35 g/mol
InChI Key: NDZKUSCLDSKIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of 4-Substituted Piperazine Scaffolds in Drug Design

The integration of piperazine scaffolds into medicinal chemistry traces back to the mid-20th century, when their utility as bioisosteres for cyclic amines became apparent. Piperazine’s six-membered ring structure, featuring two nitrogen atoms at opposing positions, provided a versatile platform for modulating physicochemical properties such as solubility, basicity, and conformational flexibility. Early applications focused on antiparasitic agents, but the scaffold’s adaptability soon led to its adoption in antipsychotics, antidepressants, and antihistamines.

By the 1980s, researchers recognized the value of 4-substituted piperazine derivatives in fine-tuning drug-receptor interactions. The introduction of alkyl groups at the 4-position, such as ethyl or methyl, emerged as a strategic modification to enhance metabolic stability and blood-brain barrier permeability. For example, the ethylpiperazine moiety in trifluoperazine and related neuroleptics demonstrated improved dopamine receptor binding kinetics compared to unsubstituted analogues.

The 21st century saw piperazine scaffolds become central to antimalarial drug development. Structural studies of 4(1H)-quinolone derivatives revealed that 7-piperazinyl substitutions improved aqueous solubility while maintaining nanomolar efficacy against Plasmodium falciparum. This breakthrough highlighted the scaffold’s dual role in optimizing both pharmacokinetic and pharmacodynamic properties.

Table 1: Milestones in 4-Substituted Piperazine Drug Development

Decade Development Therapeutic Area Key Structural Feature
1960s Trifluoperazine approval Psychiatry 4-Methylpiperazine
1990s Ciprofloxacin derivatives Antibacterial 4-Cyclopropylpiperazine
2010s 4(1H)-Quinolone antimalarials Infectious Disease 7-Piperazinyl linkage
2020s Kinase inhibitors with ethylpiperazine Oncology 4-Ethylpiperazine

Structural Significance of Ethylpiperazinylmethyl Benzoate Moieties in Bioactive Compounds

The ethylpiperazinylmethyl benzoate group represents a sophisticated integration of three pharmacophoric elements:

  • Piperazine core : Provides protonatable nitrogen centers for salt formation, enhancing water solubility (log P reduction of 0.8–1.2 compared to non-ionizable analogues)
  • Ethyl substitution : Introduces steric bulk that modulates receptor binding pocket interactions while maintaining metabolic stability through reduced oxidative dealkylation
  • Benzoate ester : Serves as a prodrug moiety, enabling tissue-specific hydrolysis to active carboxylic acid metabolites

In antimalarial 4(1H)-quinolones, the ethylpiperazinylmethyl group at the 7-position increases solubility by 12-fold compared to earlier ester derivatives (aqueous solubility >50 μg/mL vs. <5 μg/mL). Molecular dynamics simulations reveal that the ethyl group induces a 15° tilt in the piperazine ring relative to the quinolone plane, optimizing hydrophobic contacts with Plasmodium dihydroorotate dehydrogenase.

Table 2: Comparative Analysis of Piperazine Substitutions in Benzoate Derivatives

Substituent log P Aqueous Solubility (mg/mL) Protein Binding (%)
H-Piperazine 2.1 3.2 89
4-Methylpiperazine 2.4 2.8 92
4-Ethylpiperazine 2.7 5.1 85

The benzoate ester linkage in methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (CAS 415951-48-3) demonstrates pH-dependent hydrolysis kinetics, with t~1/2~ values of 8.2 hours at pH 7.4 versus 42 minutes at pH 5.0. This property enables targeted release in acidic environments such as malaria parasite digestive vacuoles or tumor microenvironments. X-ray crystallography studies of analogous compounds show the ethylpiperazinylmethyl group participates in charge-assisted hydrogen bonding with Asp-54 of Plasmodium falciparum ATPase, contributing to sub-100 nM inhibition constants.

Recent advances in synthetic methodology have streamlined production of these complex architectures. A three-step sequence starting from 4-nitrobenzyl alcohol achieves 78% overall yield through:

  • Mitsunobu coupling with N-ethylpiperazine
  • Catalytic hydrogenation of the nitro group
  • Esterification with methyl chloroformate

Properties

IUPAC Name

methyl 4-[(4-ethylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZKUSCLDSKIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-ethylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The process involves the use of solvents and acid-binding agents to facilitate the reaction and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate with structurally related compounds:

Compound Name Substituents on Piperazine Molecular Weight Melting Point (°C) pKa Key Applications CAS Number Reference
This compound 4-Ethyl 265.34 N/A ~8.8* Kinase inhibitors, anticancer agents 80518-57-6
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate 4-Methyl 251.31 N/A ~8.8 Reference material for drug synthesis 314268-40-1
Ethyl 4-(4-methylpiperazin-1-yl)benzoate 4-Methyl 264.33 N/A N/A Intermediate in triazole synthesis 773137-71-6
Methyl 4-(piperazin-1-yl)benzoate Unsubstituted 220.27 104–105 8.81 Antifungal/antibacterial research 163210-97-7
Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate 4-Ethyl + CF₃ 347.35 N/A N/A B-RAFV600E/C-RAF kinase inhibition N/A

Notes:

  • Lipophilicity : The ethyl substituent increases logP compared to methyl or unsubstituted piperazines, enhancing blood-brain barrier penetration ().
  • pKa : The pKa of ~8.8 (predicted) suggests moderate basicity, favoring solubility in acidic environments ().
  • Trifluoromethyl analogs : Addition of a CF₃ group (e.g., compound 3c in ) improves metabolic stability and target binding affinity.

Crystallographic and Spectroscopic Data

  • Crystallography: Piperazine-benzoate salts (e.g., 4-methylbenzoate monohydrate in ) adopt chair conformations, stabilized by hydrogen bonding (N–H⋯O). Similar packing motifs are expected for the ethyl analog.
  • NMR/HRMS : this compound shows characteristic peaks at δ ~3.6 ppm (piperazine CH₂) and δ ~3.9 ppm (COOCH₃), with HRMS confirming [M+H]⁺ at m/z 265.34 ().

Key Research Findings

Structure-Activity Relationship (SAR) : Ethyl substitution on piperazine improves kinase inhibition compared to methyl or cyclic amines ().

Thermal Stability : Methyl 4-(piperazin-1-yl)benzoate (mp 104–105°C) is less stable than bulkier analogs, suggesting ethyl substitution may enhance thermal resilience ().

Regulatory Compliance : Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate meets USP/EMA standards, highlighting its reliability as a reference material ().

Biological Activity

Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate (MEPB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of MEPB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 314268-40-1

The biological activity of MEPB is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular pathways involved in disease processes. Preliminary studies suggest that MEPB may act as a kinase inhibitor, which is essential in cancer treatment strategies.

Antimicrobial Activity

MEPB has shown promising antimicrobial properties. In laboratory settings, it demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicated that MEPB inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that MEPB exhibits anticancer activity by inducing apoptosis in cancer cells. A study on breast cancer cell lines revealed that MEPB treatment resulted in significant cell death, with IC50 values indicating effective potency at low concentrations. The compound's ability to inhibit cell proliferation was linked to its interference with cell cycle progression.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of MEPB. It appears to reduce oxidative stress and inflammation in neuronal cells. In animal models, MEPB administration led to improved cognitive function and reduced neurodegeneration markers.

Toxicity Studies

While MEPB shows potential therapeutic benefits, toxicity studies are crucial for understanding its safety profile. Acute toxicity tests indicated that high doses could lead to neurotoxic effects in rodents, emphasizing the need for careful dosage regulation in clinical applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MEPB against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load when treated with MEPB compared to controls.
  • Cancer Treatment : In vitro studies on human melanoma cells demonstrated that MEPB inhibited tumor growth by inducing apoptosis through caspase activation pathways.
  • Neuroprotection : An experiment involving a rat model of Alzheimer's disease found that MEPB administration improved memory retention and reduced amyloid plaque formation.

Data Summary Table

Activity Type Tested Model Outcome Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerBreast cancer cell linesInduced apoptosis (IC50 values)
NeuroprotectiveRodent modelImproved cognitive function

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzoate ester carbonyl (C=O) is a high-electron density site .
  • Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in aqueous or lipid environments .
  • Docking studies : Models interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

How do contradictory data in spectroscopic vs. crystallographic analyses arise, and how are they resolved?

Advanced Research Question
Discrepancies may occur due to:

  • Dynamic vs. static structures : Solution-state NMR may show conformational averaging, while X-ray data reflect a single crystal conformation .
  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters bond angles and torsion angles .
    Resolution Strategies :
  • Cross-validate using solid-state NMR or variable-temperature XRD.
  • Apply Hirshfeld surface analysis to compare intermolecular interactions .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent ester hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid side reactions .
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((4-ethylpiperazin-1-yl)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.